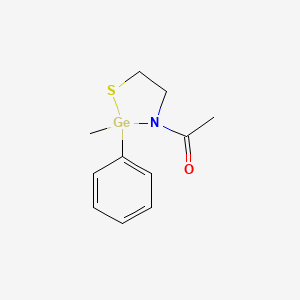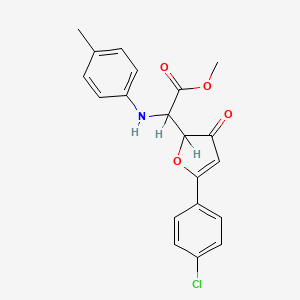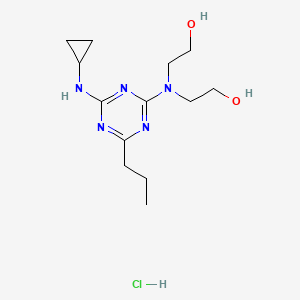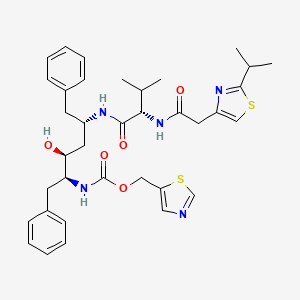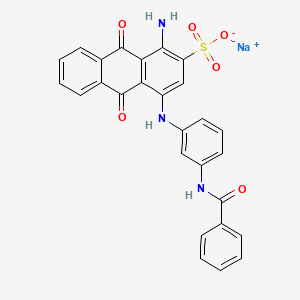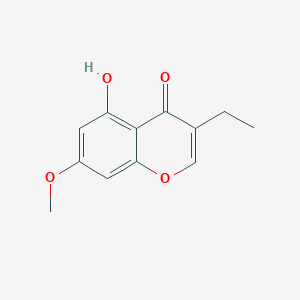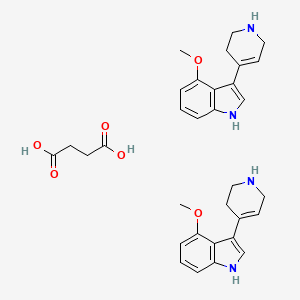
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium salt combined with a dithiophosphate group, making it useful in industrial and scientific research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate typically involves the reaction of trimethylbenzylammonium chloride with O,O-bis(2-ethylhexyl) dithiophosphoric acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiophosphate group to thiophosphates.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphates.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as an additive in lubricants and anti-wear agents in motor oils.
Mechanism of Action
The compound exerts its effects through the interaction of the quaternary ammonium group with various molecular targets. The dithiophosphate group can chelate metal ions, affecting enzymatic activities and protein functions. The molecular pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Zinc bis[O,O-bis(2-ethylhexyl)] dithiophosphate: Commonly used as an anti-wear additive in lubricants.
O,O-diisopropyl hydrogen dithiophosphate: Used in similar applications but with different physical properties.
Uniqueness
Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate is unique due to its combination of a quaternary ammonium group and a dithiophosphate group, providing both catalytic and chelating properties. This dual functionality makes it versatile in various applications, from industrial to biomedical research.
Properties
CAS No. |
71426-93-2 |
|---|---|
Molecular Formula |
C26H50NO2PS2 |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;bis(2-ethylhexoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C16H35O2PS2.C10H16N/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2;1-11(2,3)9-10-7-5-4-6-8-10/h15-16H,5-14H2,1-4H3,(H,20,21);4-8H,9H2,1-3H3/q;+1/p-1 |
InChI Key |
KDZSPFIHMHNELE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].C[N+](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


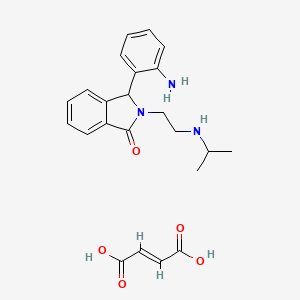

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)
